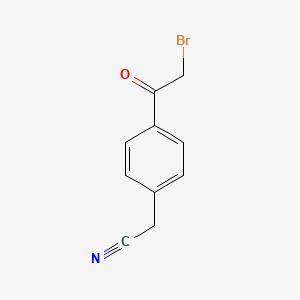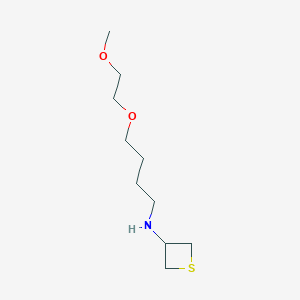![molecular formula C12H16O3 B13015458 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a benzyloxy group attached to the oxetane ring. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening/ring closing reactions . The reaction conditions often include the use of strong bases or acids as catalysts and may require specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzaldehyde derivatives, while nucleophilic substitution of the oxetane ring can lead to a variety of ring-opened products with different functional groups.
Scientific Research Applications
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxetane ring can act as a bioisostere for other functional groups, potentially altering the compound’s binding affinity and activity . Additionally, the benzyloxy group may contribute to the compound’s overall reactivity and stability, influencing its biological effects.
Comparison with Similar Compounds
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol can be compared with other oxetane-containing compounds, such as oxetan-3-ol and thietan-3-ol . These compounds share the oxetane ring structure but differ in their substituents and overall reactivity. The presence of the benzyloxy group in this compound makes it unique, potentially offering different chemical and biological properties compared to its analogs.
List of Similar Compounds
- Oxetan-3-ol
- Thietan-3-ol
- Oxetan-3-one
- 2-Methyleneoxetane
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(3-phenylmethoxyoxetan-3-yl)ethanol |
InChI |
InChI=1S/C12H16O3/c13-7-6-12(9-14-10-12)15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChI Key |
DNDYXRLLHQICBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CCO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester](/img/structure/B13015402.png)
![2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13015409.png)


![Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13015435.png)
![7-Amino-3-cyclopentyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13015437.png)


